Product packaging for Pyridine-3-sulfonate 1-oxide(Cat. No.:)

Pyridine-3-sulfonate 1-oxide

Cat. No.: B372466
M. Wt: 174.16g/mol
InChI Key: BXNFADQKJJBJJB-UHFFFAOYSA-M
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Description

Pyridine-3-sulfonate 1-oxide, often handled as its sodium salt (CAS 15521-77-4), is a valuable synthetic intermediate and reagent in organic and medicinal chemistry research. This compound features a sulfonate group at the 3-position of the pyridine ring, which is further activated by the presence of an N-oxide moiety. This specific structure makes it a sought-after building block for further chemical transformations. Its primary research value lies in its role as a precursor in the synthesis of more complex pyridine derivatives. For instance, it serves as a key intermediate in the production of pyridine-3-sulfonic acid, a compound used to improve the deposition behavior of electroplating baths and in the synthesis of sulfonamides and other pharmaceuticals . Furthermore, derivatives of pyridine N-oxides, such as this compound, are extensively studied in diazotization reactions. The products of these reactions are stable diazonium salts that readily undergo transformations typical of this class, making them versatile intermediates for creating diverse heterocyclic systems and functionalized molecules with potential applications in material science and drug discovery . The synthetic pathway to this compound typically involves the sulfonation of 3-chloropyridine-N-oxide, which can then be reduced to yield pyridine-3-sulfonic acid . Researchers utilize this compound and its derivatives to develop novel substances, leveraging its reactivity for constructing complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NO4S- B372466 Pyridine-3-sulfonate 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNFADQKJJBJJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NO4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridine 3 Sulfonate 1 Oxide and Its Precursors

Direct Synthesis Approaches to Pyridine-3-sulfonate 1-oxide

The direct synthesis of this compound, also known as pyridine-3-sulfonic acid-N-oxide, can be effectively achieved through the sulfonation of a pre-formed pyridine (B92270) N-oxide derivative. A notable method involves the nucleophilic substitution of a halo-pyridine N-oxide.

One documented industrial process starts with 3-chloropyridine (B48278), which is first oxidized to 3-chloropyridine-N-oxide. google.com This intermediate is then subjected to sulfonation using an aqueous solution of an alkali metal sulfite (B76179), such as sodium sulfite. google.com The chlorine atom is substituted by a sulfonic acid group in this step. google.com This reaction is typically performed at elevated temperatures, ranging from 50°C to 170°C, and can achieve a conversion rate of up to 83% to pyridine-3-sulfonic acid-N-oxide. google.comgoogleapis.com The resulting reaction mixture containing the target compound can then be processed for purification or used directly in subsequent reactions. google.com

For instance, raw 3-chloropyridine-N-oxide can be heated with sodium bisulfite in water in an autoclave at 145°C for several hours. prepchem.com This process highlights a direct pathway to the N-oxide of pyridine-3-sulfonic acid, starting from an accessible precursor.

Precursor Synthesis Pathways

The synthesis of this compound often relies on the preparation of key precursors. The following sections detail the synthetic pathways for these essential building blocks.

Oxidation of Pyridine and Substituted Pyridines to N-Oxides

The oxidation of the nitrogen atom in the pyridine ring is a fundamental step in accessing pyridine N-oxide derivatives. This transformation alters the reactivity of the pyridine ring, facilitating certain substitution patterns. wikipedia.org

The oxidation of pyridine to pyridine-N-oxide is commonly achieved using peracids. wikipedia.org Various oxidizing agents have been employed for this purpose, including:

Peroxybenzoic acid

Monoperphthalic acid

Peracetic acid (formed from hydrogen peroxide and acetic acid) wikipedia.org

The reaction with peracids proceeds by the transfer of an oxygen atom to the nitrogen of pyridine. wikipedia.org The resulting pyridine-N-oxide is a colorless, hygroscopic solid. google.com This N-oxidation is a crucial step for activating the pyridine ring for specific electrophilic substitutions or for altering its electronic properties. wikipedia.org

Oxidizing AgentSubstrateProductNotes
Peracetic AcidPyridinePyridine-N-oxideA common and effective method for N-oxidation.
Hydrogen Peroxide / Acetic Acid3-Chloropyridine3-Chloropyridine-N-oxideAchieves near-quantitative conversion and is a key step for one of the direct synthesis routes of the target compound.
m-Chloroperoxybenzoic acid (m-CPBA)Substituted PyridinesSubstituted Pyridine-N-oxidesA widely used reagent for the N-oxidation of various pyridine derivatives.

Synthesis of Pyridine-3-sulfonyl Chloride and Related Sulfonyl Halides

Pyridine-3-sulfonyl chloride is a key intermediate for introducing the sulfonate group onto other molecules. Its synthesis can be approached through several routes.

One common method involves the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl group substitution. researchgate.net In this process, 3-aminopyridine is treated with a diazotizing agent, and the resulting diazonium salt is then reacted to introduce the sulfonyl chloride group. researchgate.net A specific implementation of this involves creating an intermediate fluoboric acid diazonium salt from 3-aminopyridine, which is then subjected to a sulfonyl chlorination reaction with thionyl chloride in the presence of a copper catalyst. prepchem.com

Another synthetic route starts from pyridine-3-sulfonic acid. This precursor is reacted with a chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride, to convert the sulfonic acid group into a sulfonyl chloride. organic-chemistry.org This reaction is typically carried out under reflux conditions. organic-chemistry.org

Starting MaterialReagentsProductYieldReference
3-AminopyridineFluoboric acid diazonium salt intermediate, thionyl chloride, cuprous chloridePyridine-3-sulfonyl chloride90.7% prepchem.com
Pyridine-3-sulfonic acidPhosphorus pentachloride, phosphorus oxychloridePyridine-3-sulfonyl chloride94% organic-chemistry.org

Sulfonation Reactions Leading to Pyridine-3-sulfonic Acid and N-Oxide Variants

The direct sulfonation of pyridine is a challenging reaction due to the deactivation of the ring by the nitrogen atom. wikipedia.org However, under harsh conditions, it is possible to obtain pyridine-3-sulfonic acid. This reaction typically requires fuming sulfuric acid (oleum) at high temperatures (200–240°C) and is often catalyzed by mercury(II) sulfate (B86663). wikipedia.org The sulfonation occurs preferentially at the 3-position. wikipedia.org

A more facile route to a sulfonated pyridine N-oxide involves the sulfonation of pyridine-N-oxide itself. The sulfonation of pyridine-N-oxide with fuming sulfuric acid in the presence of a mercuric sulfate catalyst yields pyridine-3-sulfonic acid as the main product, which exists as the N-oxide under these conditions. researchgate.net

As mentioned in the direct synthesis section, a highly effective method for producing pyridine-3-sulfonic acid-N-oxide is the reaction of 3-chloropyridine-N-oxide with an alkali metal sulfite in water at elevated temperatures. google.comprepchem.com This method avoids the harsh conditions of direct pyridine sulfonation. google.com

SubstrateReagentsProductConditionsReference
PyridineFuming sulfuric acid, HgSO₄ (catalyst)Pyridine-3-sulfonic acid230°C googleapis.com
Pyridine-N-oxideFuming sulfuric acid, HgSO₄ (catalyst)Pyridine-3-sulfonic acid-N-oxide- researchgate.net
3-Chloropyridine-N-oxideSodium sulfite, waterPyridine-3-sulfonic acid-N-oxide145°C, in autoclave google.comprepchem.com

Advanced Synthetic Strategies for Pyridine-based Sulfonate N-Oxides

Modern synthetic chemistry seeks to develop more efficient and environmentally friendly methods. In the context of pyridine derivatives, catalytic approaches are at the forefront of these advancements.

Catalytic Approaches in Pyridine Derivative Synthesis

While specific catalytic methods for the direct synthesis of this compound are not widely reported, catalytic strategies are extensively used in the synthesis of its precursors.

For the N-oxidation of pyridines, a process has been developed that uses hydrogen peroxide as the oxidant in the presence of a supported sulfonic acid or carboxylic acid catalyst. google.com These catalysts, which can be sulfonic or carboxylic acid moieties bound to an organic or inorganic substrate (e.g., Amberlyst 15), offer advantages in terms of handling and catalyst recovery. google.com The reaction can be carried out at moderate temperatures (50°C to 90°C) and provides excellent selectivity for the desired N-oxide. google.com

Furthermore, the synthesis of various pyridine derivatives can be achieved through multicomponent reactions under catalytic conditions. For instance, nano-magnetic catalysts have been employed for the synthesis of indolyl-pyridines bearing a sulfonamide moiety. rsc.org These methods often offer benefits such as short reaction times, ease of operation, and good product yields. rsc.org While not directly applied to this compound, these advanced catalytic systems demonstrate the potential for developing novel and efficient synthetic routes for complex pyridine derivatives.

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. academie-sciences.fr Annulation strategies, on the other hand, involve the formation of a new ring onto a pre-existing molecule. Both approaches have been successfully employed in the synthesis of pyridine and pyridine N-oxide scaffolds.

One notable annulation strategy for the preparation of pyridine N-oxides is the [3+2+1] cycloaddition. This method involves the reaction of stabilized ketone, aldehyde, or ester enolates with vinamidinium hexafluorophosphate (B91526) salts and hydroxylamine (B1172632) hydrochloride. nih.govacs.org This approach has demonstrated good to excellent yields for a variety of substituted pyridine N-oxides. nih.gov While a specific application of this method for the direct synthesis of this compound is not extensively documented in readily available literature, the versatility of the substrates suggests its potential applicability. The key would be the use of a precursor bearing a sulfonate group or a functional group that can be readily converted to a sulfonate.

Similarly, various MCRs have been developed for the synthesis of the pyridine core, which could subsequently be oxidized to the corresponding N-oxide. researchgate.netbohrium.com These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonium (B1175870) source. nih.govrsc.orgacs.orgsemanticscholar.org For instance, a four-component reaction involving an aromatic aldehyde, an active methylene compound like malononitrile, a ketone, and ammonium acetate (B1210297) can efficiently produce highly substituted pyridines. rsc.org To synthesize a precursor for this compound, one could envision using a starting material already containing a sulfonate group or a precursor to it.

A biocatalytic approach has also been explored for the synthesis of heteroaromatic N-oxides. Whole cells of Escherichia coli expressing the multicomponent monooxygenase PmlABCDEF have been shown to convert a wide range of N-aromatic compounds into their corresponding N-oxides. wiley.com This method represents a greener alternative to traditional chemical oxidation. wiley.com

Research Findings on Related Syntheses

While direct multicomponent synthesis of this compound is not prominently featured in the literature, related studies on the synthesis of substituted pyridines and pyridine N-oxides provide valuable insights into potential synthetic routes.

For example, a one-pot, four-component reaction under microwave irradiation has been successfully used to synthesize various 3-cyanopyridine (B1664610) derivatives. acs.orgsemanticscholar.org The reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate yielded the corresponding substituted pyridines in high yields (82-94%) and short reaction times (2-7 minutes). acs.org This highlights the feasibility of incorporating a sulfonate-containing moiety into a pyridine ring via an MCR.

Another relevant synthetic pathway, although not an MCR or annulation, is the preparation of pyridine-3-sulfonic acid from 3-chloropyridine. This process involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation to yield pyridine-3-sulfonic acid-N-oxide, which is then reduced. google.comgoogle.com This established route to the precursor highlights the stability of the pyridine N-oxide moiety during the introduction of the sulfonic acid group.

The following table summarizes the yields of some related pyridine derivatives synthesized through multicomponent reactions, demonstrating the efficiency of these methods.

EntryAldehydeKetone/Active MethyleneProductYield (%)Reference
1BenzaldehydeMethyl acetoacetate, Ammonium acetateDimethyl 2-phenyl-4,6-dimethylpyridine-3,5-dicarboxylate81 academie-sciences.fr
2p-formylphenyl-4-toluenesulfonateEthyl cyanoacetate, Acetophenone4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate92 acs.org
3p-formylphenyl-4-toluenesulfonateEthyl cyanoacetate, 4-Aminoacetophenone4-(6-(4-Aminophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate88 semanticscholar.org
4p-formylphenyl-4-toluenesulfonateEthyl cyanoacetate, 4-Nitroacetophenone4-(6-(4-Nitrophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate94 acs.org

This data underscores the potential of multicomponent strategies for the efficient synthesis of complex pyridine derivatives, including those containing sulfonate groups, which are direct precursors to the target compound, this compound.

Mechanistic Investigations of Reactions Involving Pyridine 3 Sulfonate 1 Oxide and Analogs

Nucleophilic and Electrophilic Reactivity of Pyridine (B92270) N-Oxides

Pyridine N-oxides are characterized by their dual reactivity towards both nucleophiles and electrophiles. This is a direct consequence of the electronic structure, where the N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring. bhu.ac.inchemtube3d.com This makes these positions susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom withdraws electron density inductively, making the same positions targets for nucleophilic attack, particularly after activation of the N-oxide oxygen by an electrophile. scripps.eduyoutube.com

The reactivity of pyridine N-oxides is significantly greater than that of the parent pyridines. bhu.ac.in The N-oxide group enhances the nucleophilicity of the pyridine ring, making it more reactive towards electrophiles. bhu.ac.inchemtube3d.com For instance, nitration of pyridine N-oxide occurs readily at the 4-position, whereas pyridine itself requires harsh conditions for nitration and substitution occurs at the 3-position. bhu.ac.inwikipedia.org

The nucleophilicity of pyridine N-oxides is also notably higher than that of pyridines with similar basicity, a phenomenon termed "supernucleophilicity." researchgate.net This enhanced reactivity is attributed to the stabilization of the transition state through direct conjugation between the nucleophilic oxygen of the N-oxide and the electrophilic center. researchgate.net Studies on the hydrolysis of benzoyl chloride catalyzed by substituted pyridines and pyridine N-oxides have shown that the N-oxides are 3-6 orders of magnitude more reactive. researchgate.net

The electronic nature of substituents on the pyridine ring can further modulate the reactivity. Electron-donating groups enhance the nucleophilicity of the N-oxide oxygen, while electron-withdrawing groups decrease it. researchgate.netbenthamdirect.com For example, the nucleophilicity follows the order: p-methylpyridine-N-oxide > pyridine-N-oxide > p-nitropyridine-N-oxide. researchgate.netbenthamdirect.com

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and transition states of reactions involving pyridine N-oxides is crucial for elucidating their reaction mechanisms. This is often achieved through a combination of computational and experimental techniques.

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying the mechanisms of reactions involving pyridine N-oxides. acs.orgmdpi.comacs.orgacs.orgnih.govacademie-sciences.fr These methods allow for the calculation of reaction energy profiles, the identification of transition state structures, and the prediction of reaction pathways.

For example, DFT calculations have been used to rationalize the "supernucleophilicity" of pyridine N-oxides in acyl transfer reactions. researchgate.net These studies have shown that the transition state derived from a pyridine N-oxide is stabilized by direct conjugation between the nucleophilic and electrophilic components, which is not possible for the corresponding pyridine. researchgate.net

In the context of enantioselective N-oxidation of pyridines, DFT calculations have helped to model the transition state, suggesting a type II′ β-turn conformation in the reactive complex involving a peptide-based catalyst. nih.gov Computational studies have also been instrumental in understanding the mechanism of photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins, identifying the rate-determining step as the substitution of pyridine N-oxide from an N-alkoxypyridinium intermediate by water. acs.org

Furthermore, natural bond orbital (NBO) analysis has been employed to compare the nucleophilicity of 4-substituted pyridine-N-oxides and 4-substituted pyridines. acs.org The results indicated that the natural atomic charge on the oxygen atom of the N-oxides was more negative than that on the nitrogen atom of the pyridines, making the former more nucleophilic. acs.org

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are vital for monitoring the progress of reactions involving pyridine N-oxides in real-time, providing valuable kinetic data. UV-Vis spectroscopy is commonly used to follow the kinetics of these reactions. researchgate.netbenthamdirect.comresearchgate.net For instance, the kinetics of the hydrolysis of benzoyl chloride catalyzed by pyridine N-oxides have been studied using conductometric methods. researchgate.net

FTIR and NMR spectroscopy have been employed to study the hydrogen-bonded complexes of pyridine N-oxide with various acids, providing insights into proton transfer and the fine details of these interactions. acs.org These studies have established correlations between the vibrational frequencies of the N-O stretching and pyridine ring modes and the geometric parameters of the hydrogen bond. acs.org

LC/MS methods are also crucial for distinguishing between different reaction products, such as hydroxylated compounds and N-oxides, which can be challenging to differentiate otherwise. researchgate.net The fragmentation patterns in mass spectra can provide definitive structural information. researchgate.net For example, a well-known fragmentation of pyridine N-oxides involves the loss of the oxygen atom. researchgate.net

Specific Reaction Pathways

Sulfonation and Sulfate (B86663) Ester Formation Mechanisms

The sulfonation of pyridine N-oxide is a key reaction for the synthesis of derivatives like Pyridine-3-sulfonic acid. The sulfonation of pyridine N-oxide with fuming sulfuric acid, often with a mercuric sulfate catalyst, primarily yields the 3-sulfonic acid derivative. wikipedia.orgresearchgate.net This is in contrast to the sulfonation of pyridine itself, which is more difficult and also yields the 3-sulfonic acid. wikipedia.orgvaia.com The mechanism of electrophilic substitution on the pyridine ring generally favors the 3-position as the carbocation intermediate is more stable. vaia.com

A common synthetic route to pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine N-oxide, followed by reaction with a sulfonating agent. prepchem.comgoogle.com The resulting Pyridine-3-sulfonate 1-oxide is then reduced to pyridine-3-sulfonic acid. google.comgoogle.com The sulfonation step can be achieved using agents like sodium bisulfite or sodium sulfite (B76179). prepchem.comgoogle.com The reaction of 3-chloro-pyridine-N-oxide with sodium bisulfite is typically carried out in an autoclave at elevated temperatures. prepchem.com

Sulfate esters can be formed from the reaction of alcohols with a sulfating agent, and pyridine and its derivatives can act as catalysts in these reactions. The sulfur trioxide pyridine complex is a well-known sulfating agent used to convert alcohols to sulfate esters. wikipedia.org

Regioselectivity in Substitution and Derivatization Reactions

The regioselectivity of substitution reactions on the pyridine N-oxide ring is a critical aspect of its chemistry, allowing for the controlled synthesis of specific isomers. researchgate.net The electronic properties of the N-oxide group direct incoming electrophiles to the 2- and 4-positions. bhu.ac.inchemtube3d.com However, under strongly acidic conditions, protonation of the N-oxide oxygen can lead to reactivity similar to that of pyridinium (B92312) salts, with substitution occurring at the 3-position. youtube.com

The choice of reagents and reaction conditions can significantly influence the regioselectivity. For instance, the reaction of pyridine N-oxides with benzynes can be directed to yield either 2- or 3-substituted pyridines by modifying the reaction conditions. rsc.org The presence of ethyl propiolate can alter the regioselectivity of this reaction. rsc.org

Halogenation of unsymmetrical pyridine N-oxides can be achieved with high regioselectivity to provide 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov Similarly, the addition of malonate anions to pyridine N-oxide derivatives activated with trifluoromethanesulfonic anhydride (B1165640) can selectively afford either 2- or 4-substituted pyridines. nih.gov

Mechanistic studies have shown that the regioselectivity in some reactions is governed by the formation of specific intermediates. For example, in the palladium-catalyzed direct arylation of pyridine N-oxide, the reaction proceeds through a cyclometallated palladium acetate (B1210297) complex. nih.gov In other cases, the reaction may proceed through a carbene intermediate, as supported by isotopic-labeling experiments in a three-component reaction of pyridine N-oxides, acyl chlorides, and cyclic ethers. acs.org

Data Tables

Table 1: Comparison of Nucleophilicity of Substituted Pyridine N-Oxides

NucleophileSecond-Order Rate Constant (L mol⁻¹ min⁻¹)Relative Nucleophilicity
p-methylpyridine-N-oxide1.67 x 10²5.6
pyridine-N-oxide29.81
p-nitropyridine-N-oxide2.510.084

Data from kinetic studies of nucleophilic reactions with 2,4,6-trinitrophenylbenzoate. benthamdirect.com

Table 2: Regioselectivity in the Reaction of Pyridine N-Oxide with Malonates

Activating AgentProduct
Trifluoromethanesulfonic anhydride2- or 4-substituted pyridines

Reaction involves the addition of malonate anions to activated pyridine N-oxide derivatives. nih.gov

Ring Opening and Cyclization Pathways (e.g., Sulfobetaines)

Mechanistic investigations into the reactivity of this compound, also known as pyridine-3-sulfonic acid N-oxide, have primarily focused on its synthesis and its role as a precursor in various chemical transformations. A thorough review of the scientific literature does not reveal established intramolecular ring-opening or cyclization pathways for this specific compound leading to the formation of sulfobetaines. The formation of pyridinium sulfobetaines typically occurs via an intermolecular reaction, where a pyridine derivative reacts with a sultone, such as 1,3-propanesultone. scispace.com

While direct intramolecular cyclization of this compound into a sulfobetaine (B10348) is not documented, the general reactivity of pyridine N-oxides and related compounds offers insights into potential, albeit hypothetical, transformation pathways. Pyridine N-oxides are known to undergo various reactions, including rearrangements and cycloadditions, often initiated by photochemical or thermal means. scispace.com

General Reactivity of Pyridine N-Oxides

Pyridine N-oxides exhibit a dual nature in their reactivity. The N-oxide group can act as an electron-donating group, increasing the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack than the parent pyridine. Conversely, the polarized N-O bond can also facilitate nucleophilic attack at the same positions, often following activation of the oxygen atom. wikipedia.org

Photochemical irradiation of pyridine N-oxides can lead to a variety of rearrangements. For instance, irradiation can induce ring expansion, contraction, or cleavage. scispace.com These transformations are thought to proceed through highly reactive intermediates. However, the presence and nature of substituents on the pyridine ring significantly influence the outcome of these reactions. scispace.com

Potential for Intramolecular Reactions

For an intramolecular reaction to occur in this compound, the sulfonate group would need to act as a nucleophile or electrophile in a reaction involving the N-oxide functionality or the pyridine ring.

One hypothetical pathway could involve the photochemical or thermal activation of the N-oxide, potentially leading to a rearrangement that brings the sulfonate group into a position where it can react intramolecularly. However, the sulfonate group is generally a poor nucleophile and a good leaving group, which might favor intermolecular reactions or other decomposition pathways over intramolecular cyclization.

Research on the cyclization of other substituted pyridine N-oxides has been documented. For example, studies have shown that certain C3-substituted pyridine N-oxides can undergo transition-metal-free intramolecular nucleophilic addition and rearomatization to form fused ring systems like furo[2,3-b]pyridines. These reactions, however, involve different substituent groups and reaction mechanisms than what would be required for the formation of a sulfobetaine from this compound.

Sulfobetaine Formation from Pyridine Derivatives

The established and well-documented route to pyridinium sulfobetaines involves the quaternization of a pyridine derivative with a sultone, most commonly 1,3-propanesultone. This reaction is an intermolecular nucleophilic ring-opening of the sultone by the nitrogen atom of the pyridine ring.

The general mechanism for this reaction is as follows:

The nitrogen atom of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbon atom of the sultone.

This attack leads to the opening of the sultone ring.

The resulting product is a zwitterionic compound, a sulfobetaine, which contains a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group within the same molecule.

The efficiency of this reaction can be influenced by the substituents on the pyridine ring. Electron-donating groups on the pyridine ring generally increase the nucleophilicity of the nitrogen atom, facilitating the reaction. Conversely, electron-withdrawing groups can decrease the reaction rate. scispace.com

The table below summarizes the reaction of various pyridine derivatives with 1,3-propanesultone to yield sulfobetaines, illustrating the general conditions and outcomes of this intermolecular process.

Pyridine DerivativeReaction ConditionsProductYield (%)Reference
PyridineAcetonitrile, 60 °C, 24 h1-(3-Sulfopropyl)pyridinium inner salt- wikipedia.org
2-VinylpyridineAcetonitrile, 60 °C, 24 h1-(3-Sulfopropyl)-2-vinylpyridinium inner salt- wikipedia.org
4-VinylpyridineAcetonitrile, 60 °C, 48 h1-(3-Sulfopropyl)-4-vinylpyridinium inner salt~82 wikipedia.org
NicotinamideMethanol, reflux3-Carbamoyl-1-(3-sulfopropyl)pyridinium inner saltHigh scispace.com
IsonicotinamideMethanol, reflux4-Carbamoyl-1-(3-sulfopropyl)pyridinium inner saltHigh scispace.com

Derivatization and Functionalization Strategies of Pyridine 3 Sulfonate 1 Oxide Scaffolds

Introduction of Substituents via N-Oxide Activation

The pyridine (B92270) N-oxide moiety significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. This enhanced reactivity is due to the electronic nature of the N-oxide group, which can be rationalized through several resonance structures. The N-oxide can donate electron density to the ring, making the ortho (C2, C6) and para (C4) positions nucleophilic, or withdraw electron density, rendering these same positions electrophilic. thieme-connect.de This dual reactivity makes pyridine N-oxides versatile intermediates for introducing a wide range of substituents.

Oxidation of pyridine to its N-oxide activates the ring for both nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.net Following the introduction of a desired substituent, the N-oxide group can be readily removed through deoxygenation. semanticscholar.org This strategy allows for the synthesis of substituted pyridines that are not easily accessible through direct functionalization of the parent heterocycle. semanticscholar.org

The activation of the N-oxide is often achieved by reaction with an electrophile, which is subsequently attacked by a nucleophile. scripps.edu For instance, treatment of pyridine N-oxide with phosphorus oxychloride leads to the formation of 2- and 4-chloropyridines. wikipedia.org This reactivity is a cornerstone for introducing various functional groups onto the pyridine scaffold.

Formation of Conjugates and Esters

The sulfonate group of Pyridine-3-sulfonate 1-oxide can be converted into a more reactive sulfonyl chloride. Pyridine-3-sulfonyl chloride is a known derivatizing agent used to enhance the sensitivity of various analytes for detection by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). For example, it has been used to derivatize steroidal estrogens in biological samples and bisphenols in beverages. The high proton affinity of the resulting sulfonamide derivatives enhances their ionization efficiency in mass spectrometry.

The synthesis of sulfonate esters can be achieved through the reaction of the corresponding sulfonyl chloride with an alcohol. While specific examples for this compound are not detailed in the provided results, the general principle involves the conversion of the sulfonic acid to a sulfonyl chloride, which then reacts with an alcohol to form the ester. The synthesis of pyridine-3-sulfonyl chloride itself can be accomplished by reacting pyridine-3-sulfonic acid with reagents like phosphorus pentachloride. chemicalbook.comgoogle.com

Design and Synthesis of Planar-Chiral Pyridine N-Oxides and Ferrocene-Hybrid Systems

The fusion of heterocyclic compounds like pyridine N-oxides with ferrocene (B1249389) has emerged as a significant area of research. researchgate.net Planar-chiral ferrocene derivatives are valuable scaffolds in asymmetric catalysis. researchgate.netmdpi.com The introduction of two different substituents on one of the cyclopentadienyl (B1206354) rings of ferrocene induces planar chirality. researchgate.net

The synthesis of such hybrid systems can involve transition metal-catalyzed C-H functionalization of ferrocene, often guided by a directing group to achieve enantioselectivity. nih.gov While direct synthesis of a ferrocene-hybrid system starting from this compound is not explicitly described, the principles of ferrocene chemistry suggest that the pyridine N-oxide moiety could be incorporated into a ferrocene structure. The resulting ferrocenyl-pyridine N-oxide could then potentially be utilized as a chiral ligand in asymmetric catalysis. The electronic communication between the ferrocenyl groups in multi-ferrocene systems can be studied using techniques like cyclic voltammetry. nih.govacs.org

Functionalization for Enhanced Analytical Detection (e.g., HPLC-MS/MS)

Chemical derivatization is a key strategy to improve the analytical performance of compounds in HPLC-MS/MS analysis, particularly for those with poor ionization efficiency. nih.govnih.gov The introduction of a functional group with high proton affinity or a formal charge can significantly enhance the signal in mass spectrometry. nih.gov

Pyridine-3-sulfonyl chloride, a derivative of Pyridine-3-sulfonate, is explicitly used as a derivatizing agent for this purpose. It reacts with analytes containing hydroxyl or amine groups to form sulfonamides or sulfonate esters. This derivatization enhances the sensitivity of detection for compounds like steroidal estrogens and bisphenols. The derivatization of vitamin D metabolites with 2-fluoro-1-methylpyridinium p-toluene sulfonate has also been shown to increase detection sensitivity in LC-MS/MS. nih.gov

The general strategy involves reacting the analyte with the derivatizing agent, often in the presence of a catalyst, to form a more readily ionizable product. nih.gov This allows for the accurate and precise quantification of low-level analytes in complex matrices. nih.gov

Spectroscopic and Computational Characterization of Pyridine 3 Sulfonate 1 Oxide

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), is instrumental in identifying the functional groups and understanding the bonding within pyridine-3-sulfonate 1-oxide. While direct spectroscopic data for this compound is scarce, analysis of related compounds like pyridine-3-sulfonic acid and various pyridine (B92270) N-oxides provides a strong basis for predicting its spectral features.

For the related compound, pyridine-3-sulfonic acid, FT-IR and FT-Raman spectra have been extensively studied. asianpubs.orgasianpubs.orgresearchgate.net The characteristic vibrations of the pyridine ring and the sulfonic acid group are well-defined. The introduction of the N-oxide group is expected to cause predictable shifts in these vibrational modes.

Key Vibrational Modes:

N-O Stretch: The N-O stretching vibration in pyridine N-oxide derivatives typically appears in the IR spectra in the range of 1270–1300 cm⁻¹. This band is a key indicator of N-oxidation.

S=O Stretches: The sulfonic acid moiety is characterized by asymmetric and symmetric S=O stretching vibrations. In related sulfonated compounds, these are observed around 1180 cm⁻¹ and 1040 cm⁻¹, respectively.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and deformation modes. Ring stretching vibrations are typically found in the 1600-1300 cm⁻¹ region. researchgate.net The N-oxide group influences the electron distribution in the ring, leading to shifts in these bands compared to the non-oxidized pyridine.

C-S Stretch: The C-S stretching vibration is generally observed in the region of 760 ± 25 cm⁻¹. asianpubs.orgresearchgate.net

FTIR studies of pyridine adsorbed on sulfonated graphene oxide (GO-SO3H) show characteristic bands for Brønsted acid sites, indicating the formation of pyridinium (B92312) ions. researchgate.net While not directly on this compound, this demonstrates how vibrational spectroscopy can probe interactions involving the pyridine ring and sulfonate groups.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-OStretch1270–1300
SO₃Asymmetric Stretch~1180
SO₃Symmetric Stretch~1040
Pyridine RingRing Stretching1300–1600 researchgate.net
C-SStretch~742 asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The introduction of the electron-withdrawing N-oxide group generally leads to a deshielding of the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to the parent pyridine. For pyridine N-oxide itself, the aromatic protons appear as multiplets in the δ 7.35-8.27 ppm range in CDCl₃. rsc.org In the case of this compound, the sulfonate group at the 3-position will further influence the chemical shifts of the ring protons. Based on data for related compounds, the proton at the 6-position is expected to be significantly deshielded.

¹³C NMR: In ¹³C NMR, the carbons of the pyridine ring in pyridine N-oxide derivatives also experience a downfield shift. For pyridine N-oxide, the carbon signals are observed at δ 125.3, 125.5, and 138.5 ppm in CDCl₃. rsc.org The carbon atom attached to the sulfonate group in a related compound, 5-chloro-4-hydroxypyridine-3-sulfonic acid, resonates in the range of δ 145–150 ppm. Therefore, for this compound, the C-3 carbon is expected to show a significant downfield shift.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPositionExpected Chemical Shift (ppm)Reference
¹HRing Protons7.3 - 8.5 rsc.org
¹³CC-2~140 rsc.org
¹³CC-3145 - 150
¹³CC-4~126 rsc.org
¹³CC-5~126 rsc.org
¹³CC-6~140 rsc.org

Solid-state NMR, particularly ¹⁵N NMR, can be employed to study hydrogen bonding and surface interactions, as demonstrated in studies of pyridine adsorbed on silica (B1680970) surfaces. mdpi.com

X-ray Crystallography and Structural Elucidation

Pyridine N-oxide derivatives typically adopt a planar geometry. The N-O bond length is a key parameter, and in pyridine N-oxide, it is approximately 1.34 Å, which is shorter than a typical N-O single bond, indicating partial double-bond character due to resonance. In a related sulfonated pyridine N-oxide salt, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, the N-O bond length was found to be 1.4004 Å. iucr.org

Interactive Data Table: Predicted Bond Parameters for this compound

BondExpected Bond Length (Å)Reference
N-O1.34 - 1.40 iucr.org
C-S~1.77(Predicted)
S-O~1.45(Predicted)

Electronic Spectroscopy and Magnetic Studies

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic π→π* and n→π* transitions. For pyridine, absorption maxima are observed at 202 nm and 254 nm in an acidic mobile phase. sielc.com The introduction of the N-oxide and sulfonate groups is expected to modify these transitions. In 5-chloro-4-hydroxypyridine-3-sulfonic acid, a π→π* transition is seen near 270 nm, and a weaker n→π* transition is observed at 320 nm. The N-oxide group in pyridine N-oxides is known to influence the electronic structure, and its presence in this compound would likely lead to shifts in the absorption bands.

Magnetic Studies: The magnetic properties of this compound itself have not been reported. However, studies on metal complexes containing pyridine sulfonate and pyrazine (B50134) ligands have been conducted. For instance, pyrazine-bridged iron(II) sulfonate complexes exhibit temperature-dependent magnetic moments, indicative of antiferromagnetic coupling between the metal centers. cdnsciencepub.com Similarly, trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole (B32235) derivatives show dominant intramolecular antiferromagnetic interactions. mdpi.com Magnetic susceptibility measurements on a cerium(III) complex of pyridine-2,6-dicarboxylate (B1240393) also indicated antiferromagnetic exchange coupling. researchgate.net These studies highlight the potential for sulfonate-containing pyridine ligands to mediate magnetic interactions in coordination complexes.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling are invaluable for predicting and understanding the properties of molecules where experimental data is limited. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. For related compounds like 5-chloro-4-hydroxypyridine-3-sulfonic acid, DFT calculations at the B3LYP/6-311++G** level have been used to predict its electronic structure. DFT has also been employed to study the excited-state proton transfer in other sulfonated aromatic compounds. acs.org Such calculations for this compound could provide optimized geometry, vibrational frequencies, and electronic transition energies, which would be highly valuable for interpreting experimental spectra.

The Hartree-Fock (HF) method, an ab initio approach, has been successfully applied to study pyridine-3-sulfonic acid. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net In these studies, the molecular geometry was optimized, and the vibrational wavenumbers were calculated using the HF method with different basis sets (e.g., 6-31G*). The calculated vibrational frequencies showed good agreement with the experimental FT-IR and FT-Raman data after applying a scaling factor. asianpubs.org This approach could be extended to this compound to predict its geometry and vibrational spectrum, providing a theoretical framework to support experimental findings. The HF method is a fundamental approach in quantum chemistry for approximating the wave function and energy of a many-body system. wikipedia.org

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for Pyridine-3-sulfonic Acid

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated HF/6-31G(d) (cm⁻¹)Reference
Pyridine Ring Breathing102210201033 asianpubs.org
ν(S-O)103510341034 asianpubs.org
ν(C-S)742742741 asianpubs.org

Charge Transfer and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. iqce.jppearson.com It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount in governing the outcomes of chemical reactions. ru.nl The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. iqce.jppearson.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net A smaller gap generally signifies higher reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In molecules with distinct electron-donating and electron-accepting moieties, the HOMO and LUMO are often spatially separated. This separation facilitates a phenomenon known as intramolecular charge transfer (ICT), where electronic excitation causes a net movement of electron density from the donor part (where the HOMO is localized) to the acceptor part (where the LUMO is localized). rsc.orgresearchgate.net

For this compound, the molecular structure is composed of a pyridine N-oxide ring and a sulfonate group. The pyridine N-oxide group, due to the dative N→O bond, possesses a significant dipole moment and alters the electronic distribution of the aromatic ring compared to pyridine. nih.gov The sulfonate group (-SO₃⁻) is a strong electron-withdrawing group. This combination of a potentially electron-rich ring system and a powerful electron-withdrawing substituent suggests that this compound is a candidate for significant intramolecular charge transfer.

Computational studies on related molecules, such as pyridine-3-sulfonic acid, have utilized HOMO and LUMO analysis to investigate the charge transfer within the molecule. researchgate.net The analysis of this compound follows a similar logic. The HOMO is expected to be predominantly localized on the pyridine N-oxide ring, which serves as the electron donor. Conversely, the LUMO is anticipated to be centered around the electron-deficient sulfonate group, which acts as the electron acceptor. This spatial segregation of the frontier orbitals is a hallmark of an ICT system. The energy of the HOMO-LUMO gap dictates the energy required for this internal electronic reorganization.

The table below summarizes the expected characteristics of the frontier orbitals in this compound based on theoretical principles.

Orbital/Parameter Description Expected Localization/Characteristic
HOMO Highest Occupied Molecular Orbital; represents the ability to donate an electron. irjweb.comPrimarily localized on the electron-rich pyridine N-oxide ring system.
LUMO Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. irjweb.comPrimarily localized on the electron-withdrawing sulfonate (-SO₃⁻) group.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netA relatively small gap is expected, suggesting the potential for high reactivity and facile intramolecular charge transfer.
Charge Transfer The transfer of electron density from the donor (HOMO region) to the acceptor (LUMO region) upon excitation. iqce.jpAn intramolecular charge transfer from the pyridine N-oxide moiety to the sulfonate group is predicted.

The key descriptors are defined as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness value implies high stability and low reactivity. irjweb.comresearchgate.net The electrophilicity index measures the propensity of a species to accept electrons.

The table below outlines these descriptors and their significance in the context of this compound.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency of the molecule to attract electrons. irjweb.com
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap corresponds to a harder molecule. researchgate.net
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability. A soft molecule is more reactive. researchgate.net
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the electron-accepting capability (electrophilic nature) of the molecule. irjweb.com

Further computational methods, such as Natural Bond Orbital (NBO) analysis, can be employed to provide a more detailed picture of charge delocalization and the hyper-conjugative interactions between the filled orbitals of the pyridine N-oxide ring and the vacant orbitals associated with the sulfonate group. researchgate.net Such analyses would quantify the donor-acceptor interactions predicted by FMO theory.

Advanced Applications and Research Utility of Pyridine 3 Sulfonate 1 Oxide

Role as a Synthetic Reagent and Intermediate

Pyridine-3-sulfonate 1-oxide, also referred to as pyridine-3-sulfonic acid-N-oxide, serves as a crucial intermediate in the synthesis of other valuable chemical compounds, most notably pyridine-3-sulfonic acid. google.comgoogle.com The latter is a commercially important compound used in the electroplating industry to improve the characteristics of plating baths and as a precursor for pharmaceuticals and reactive dyes. google.com

The synthesis of pyridine-3-sulfonic acid often starts from the inexpensive but less reactive 3-chloropyridine (B48278). google.com Direct sulfonation of 3-chloropyridine is not feasible, necessitating a multi-step process where this compound is a key product. The general synthetic pathway involves:

N-Oxidation: 3-chloropyridine is first oxidized to form 3-chloropyridine-N-oxide. google.comgoogle.com

Sulfonation: The activated 3-chloropyridine-N-oxide is then reacted with a sulfonating agent, such as an alkali metal sulfite (B76179) (e.g., sodium sulfite) in an aqueous solution at elevated temperatures (145–170 °C), to substitute the chlorine atom with a sulfonic acid group. google.comgoogle.com This step yields this compound.

Reduction: The final step is the reduction of the N-oxide group. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel in an alkaline solution to produce the final product, pyridine-3-sulfonic acid. google.comgoogle.com

Table 1: Synthetic Pathway to Pyridine-3-sulfonic acid via this compound Intermediate

StepReactantReagents/ConditionsProductReference
13-ChloropyridineOxidizing agent (e.g., H₂O₂)3-Chloropyridine-N-oxide google.comgoogle.com
23-Chloropyridine-N-oxideSodium sulfite, water, 145-170 °CThis compound google.comgoogle.com
3This compound H₂, Raney Nickel, alkaline solution, 80-120 °CPyridine-3-sulfonic acid google.comgoogle.com

**6.2. Catalysis and Ligand Design

The unique combination of an N-oxide and a sulfonate group on a pyridine (B92270) framework makes this compound an intriguing candidate for applications in catalysis, both as a catalyst itself and as a ligand for metal complexes.

Pyridine N-oxides are established as versatile components in catalysis. acs.org They can act as nucleophilic catalysts, and their oxygen atom can coordinate to metal centers. acs.orgnih.gov Furthermore, under photoredox conditions, they can serve as precursors to highly reactive oxygen-centered radicals capable of abstracting hydrogen atoms from strong C-H bonds, enabling C-H functionalization reactions. acs.org The electronic properties of the pyridine N-oxide can be tuned by the substituents on the pyridine ring. acs.org

The sulfonate group (–SO₃H or –SO₃⁻) is known for its ability to enhance the water solubility of metal complexes and to participate in catalysis. researchgate.net In the context of water oxidation catalysis, ligands incorporating sulfonate groups have been shown to stabilize high-valent ruthenium centers and act as proton acceptors, which can accelerate catalytic kinetics. nih.gov For instance, ruthenium complexes with 2,2′-bipyridine-6,6′-disulfonate (bds) ligands have demonstrated a significant increase in water oxidation efficiency compared to their carboxylate analogues. nih.gov The sulfonate's weaker coordination compared to carboxylates can create a labile coordination sphere, facilitating the binding of substrates like water. nih.govrsc.org

Given these precedents, this compound could be employed as a bifunctional ligand in homogeneous catalysis. The N-oxide oxygen provides a coordination site for a metal center, while the pendant sulfonate group could enhance aqueous solubility and participate in proton transfer or stabilize the catalytic center. In heterogeneous catalysis, this compound could be grafted onto solid supports through its sulfonate group, creating an anchored catalyst where the pyridine N-oxide moiety remains available for catalytic transformations.

Chiral pyridine N-oxides have emerged as a powerful class of ligands and organocatalysts for a wide range of asymmetric reactions. scispace.com They have been successfully applied in acyl transfer reactions, desymmetrization of meso compounds, and kinetic resolutions. acs.orgnih.gov The development of L-prolinamide-derived chiral 4-aryl-pyridine-N-oxides (ArPNOs) has led to highly efficient catalysts for asymmetric C-, O-, and sulfinylation reactions. nih.gov In these systems, the N-oxide oxygen acts as the nucleophilic site that initiates the catalytic cycle. acs.orgnih.gov

For example, chiral ArPNOs have been used for the enantioselective N-acylative desymmetrization of sulfonimidamides, affording products with sulfur(VI)-stereocenters in high yields and enantioselectivities. nih.govrsc.org Mechanistic studies suggest that the reaction proceeds through an O-acyloxypyridinium cation intermediate, and the nucleophilic substitution by the substrate is the enantio-determining step. nih.gov

While specific research on chiral versions of this compound is not widely documented, its scaffold is highly amenable to derivatization for asymmetric synthesis. The introduction of chirality, for instance by incorporating a chiral substituent on the pyridine ring or by creating planar-chiral ferrocenyl pyridine N-oxides, is a well-established strategy. researchgate.netsfu.ca The presence of the sulfonate group could offer a new handle for creating secondary interactions, such as hydrogen bonding or ionic pairing, with the substrate or a metallic co-catalyst, potentially enhancing stereocontrol in asymmetric transformations.

Homogeneous and Heterogeneous Catalysis

Materials Science Applications (e.g., Nonlinear Optics, Supramolecular Chemistry)

The distinct electronic and structural features of this compound also make it a promising building block for advanced functional materials.

Nonlinear Optics (NLO): Materials with nonlinear optical properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. oejournal.org Pyridine N-oxide itself has been studied for its NLO properties, which arise from the charge separation between the oxygen and nitrogen atoms, leading to a large dipole moment and significant hyperpolarizability. researchgate.net The introduction of electron-donating or -withdrawing groups can further enhance these properties. A related compound, pyridine-3-sulfonic acid, has been investigated for its role in modifying the NLO response of materials. Research on pyridine-3-sulfonic acid doped into nanostructured polyaniline showed effects on structural ordering and nonlinear optical transmission, indicating the influence of the sulfonated pyridine moiety on the material's optical behavior. Therefore, this compound, which combines the strong dipole of the N-oxide with the polar sulfonate group, is a promising candidate for the design of new NLO materials.

Supramolecular Chemistry: Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. acs.org The sulfonate group is a highly effective functional group in this field, as its oxygen atoms are excellent hydrogen bond acceptors, enabling the formation of robust and predictable hydrogen-bonded networks. researchgate.net Similarly, the N-oxide oxygen can participate in strong hydrogen bonds. Pyridine-sulfonate derivatives are known to act as versatile ligands that self-assemble with metal ions to form one-, two-, or three-dimensional coordination polymers.

This compound can be considered a multifunctional tecton (building block) for supramolecular assembly. It offers multiple sites for non-covalent interactions:

Hydrogen Bonding: The three oxygen atoms of the sulfonate group and the single oxygen of the N-oxide group can all act as hydrogen bond acceptors. The sulfonic acid proton can act as a strong hydrogen bond donor.

Coordination: Both the N-oxide oxygen and the sulfonate oxygens can coordinate to metal ions, potentially bridging multiple metal centers to form extended metal-organic frameworks (MOFs). researchgate.net

Ionic Interactions: As an acid, it can protonate basic sites on other molecules, leading to salt formation and charge-assisted hydrogen bonding, which further directs the assembly of complex architectures.

This versatility allows for the construction of intricate supramolecular structures with potential applications in areas such as catalysis, gas storage, and sensing.

Environmental Research on Pyridine Sulfonates and N Oxides

Abiotic Transformation Processes (e.g., Photochemical)

Abiotic transformation processes, particularly photochemical degradation, are significant pathways for the breakdown of organic compounds in the environment. researchgate.net For pyridine (B92270) and its derivatives, photodegradation is a recognized transformation route. researchgate.netnih.gov

Pyridine itself is susceptible to photochemical degradation in both the vapor phase and in aqueous solutions. researchgate.net The presence of a nitrogen atom in the aromatic ring makes it structurally related to benzene, but with different electronic properties that influence its reactivity. wikipedia.org The N-oxide functional group in "Pyridine-3-sulfonate 1-oxide" is known to be photoreactive. Pyridine N-oxides can participate in photochemical reactions, and in some cases, the N-oxide group can be removed (deoxygenated) through photocatalytic processes. wikipedia.orgchemrxiv.org For instance, certain rhenium complexes have been shown to be effective in the photocatalytic deoxygenation of pyridine N-oxides under ambient conditions. chemrxiv.org

Studies on the photodegradation of mercaptopyridine-N-oxide have shown that it degrades in seawater upon exposure to sunlight, with pyridine-N-oxide-2-sulfonic acid identified as an early photoproduct. uc.pt This suggests that the pyridine N-oxide structure is susceptible to photo-oxidation, which can lead to the formation of sulfonated derivatives. While this is a formation pathway for a sulfonated pyridine N-oxide, it also indicates the types of transformations such compounds can undergo.

Interactive Data Table: Photochemical Degradation of Related Compounds

Biotic Degradation Pathways and Mechanisms

Biotic degradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. oup.com The biodegradation of "this compound" would likely involve enzymatic attacks on the pyridine ring, the N-oxide group, and the sulfonate group.

The pyridine ring itself is biodegradable, although it can be a recalcitrant compound for some microorganisms. nih.gov The initial steps in the aerobic degradation of pyridine often involve hydroxylation of the ring, followed by ring cleavage. oup.com

The N-oxide functionality can be readily reduced by microbial enzyme systems. acs.org This reduction would convert "this compound" to pyridine-3-sulfonate. The resulting pyridine-3-sulfonate would then be subject to further degradation.

The sulfonate group is a key feature influencing biodegradability. The microbial degradation of sulfonated aromatic compounds has been extensively studied. oup.com A common mechanism involves the enzymatic cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. This can occur via monooxygenases, which hydroxylate the ring and release sulfite (B76179). oup.com For example, some bacteria can degrade benzenesulfonate (B1194179) and toluenesulfonate (B8598656) through a desulfonation pathway. oup.com It is plausible that a similar mechanism could apply to pyridine-3-sulfonate.

Reduction of the N-oxide: Enzymatic reduction of the N-oxide group to yield pyridine-3-sulfonate.

Desulfonation: Cleavage of the sulfonate group from the pyridine ring, potentially forming dihydroxypyridine and releasing sulfite.

Ring Cleavage: Subsequent degradation of the resulting hydroxylated pyridine intermediate through established metabolic pathways. oup.com

Interactive Data Table: Potential Biotic Degradation Steps

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with environmental compartments such as water, soil, and air. ny.govitrcweb.org For "this compound", its high polarity, conferred by both the N-oxide and the sulfonate groups, is the most critical factor determining its environmental distribution. nih.govacs.org

Due to its expected high water solubility and low vapor pressure, "this compound" is likely to be found predominantly in the aqueous phase. nih.gov It would exhibit low volatility from water and soil surfaces. The transport of this compound in the environment will be primarily through water movement, such as surface runoff and leaching through the soil profile. epa.gov

The sulfonate group will exist in its anionic form at typical environmental pH values, which will influence its sorption to soil and sediment particles. itrcweb.org Generally, negatively charged organic compounds exhibit weak sorption to negatively charged soil components like clay and organic matter due to electrostatic repulsion. itrcweb.org Therefore, "this compound" is expected to be highly mobile in most soil types, with a potential for leaching into groundwater. epa.gov

The persistence of the compound in the environment will be a function of the rates of abiotic and biotic degradation processes. While photodegradation can contribute to its transformation in sunlit surface waters, its persistence in groundwater and deeper soil layers will depend on the presence of microbial populations capable of its degradation. researchgate.net The potential for long-range transport would be limited by its susceptibility to degradation, but its high mobility in water suggests it could contaminate water resources distant from its point of release. ny.gov

Emerging Research Avenues and Future Outlook in Pyridine 3 Sulfonate 1 Oxide Chemistry

Development of Novel Synthetic Routes

The established synthesis for Pyridine-3-sulfonate 1-oxide, often documented as an intermediate in the production of pyridine-3-sulfonic acid, typically involves a multi-step process. google.com A common pathway begins with the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, which is then subjected to sulfonation using an agent like sodium sulfite (B76179) to yield the target compound. google.com

While effective, this route presents opportunities for innovation. Future research is likely to focus on developing more efficient, economical, and environmentally benign synthetic methods. Emerging research avenues could draw inspiration from advancements in the synthesis of other pyridine (B92270) derivatives, such as the use of microwave or ultrasound assistance to accelerate reaction times and potentially improve yields, as has been demonstrated for quaternary pyridinium (B92312) salts. srce.hr

The development of novel routes could focus on several key areas:

Alternative Starting Materials: Exploring pathways that circumvent the use of halogenated pyridines could offer environmental and cost benefits.

Catalytic Systems: The introduction of novel catalysts could enable direct sulfonation of pyridine N-oxide at the 3-position with higher selectivity and under milder conditions.

Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents, is an area of growing interest for synthesizing pyridinium salts and could be adapted for this compound. srce.hr

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

A comparative overview of a traditional route and potential areas for novel development is presented below.

Parameter Established Method (e.g., from 3-chloropyridine) google.comPotential Novel Approaches
Starting Material 3-ChloropyridinePyridine N-oxide, 3-aminopyridine (B143674) N-oxide
Key Steps Oxidation, Nucleophilic Aromatic SubstitutionDirect C-H activation/sulfonation
Reaction Conditions High temperatures (e.g., 145°C)Microwave/ultrasound irradiation, ambient temperature
Catalyst Typically uncatalyzed or base-mediatedTransition-metal catalysts, organocatalysts
Solvent Water, Acetic AcidDeep eutectic solvents, ionic liquids, or solvent-free conditions

Exploration of Undiscovered Reactivity Patterns

The reactivity of pyridine N-oxides is considerably different from that of the parent pyridines. wikipedia.org The N-oxide oxygen atom increases electron density in the ring, particularly at the 2- and 4-positions, while also acting as a nucleophilic center itself. scripps.edu For this compound, the strongly electron-withdrawing sulfonate group at the 3-position is expected to significantly modulate this inherent reactivity, creating unique patterns that remain largely unexplored.

Future research could investigate:

Electrophilic and Nucleophilic Substitutions: The directing effects of the N-oxide and sulfonate groups are competing. Detailed mechanistic studies are needed to map the regioselectivity of substitution reactions on the pyridine ring, which is currently not well-documented.

Reactions at the Sulfonate Group: While often considered a stable, spectator group, the sulfonate moiety could be transformed into other functional groups like sulfonyl chlorides or sulfonamides, opening pathways to new derivatives. The synthesis of sulfonamides from sulfonic acids is a well-established field that could be applied here. researchgate.net

Coordination Chemistry: The N-oxide oxygen is an excellent ligand for metal ions. The presence of the sulfonate group could lead to the formation of novel mono- or bidentate ligands, potentially with enhanced water solubility, making them attractive for aqueous-phase catalysis. chemrxiv.org

Cycloaddition Reactions: Pyridine N-oxides can participate in cycloaddition reactions. scripps.edu The electronic perturbation by the sulfonate group could alter the feasibility and outcome of such reactions, leading to novel heterocyclic scaffolds.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications. While basic characterization has been performed, the application of modern, high-resolution techniques could provide deeper insights. google.comgoogle.com Computational chemistry, in particular, offers a powerful tool for complementing experimental data. Studies on related compounds like pyridine-3-sulfonic acid have already demonstrated the utility of combining vibrational spectroscopy (FT-IR, Raman) with Hartree-Fock calculations. researchgate.net

Advanced approaches would include:

High-Resolution NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals and reveal long-range couplings, providing a detailed picture of the electronic environment within the molecule.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns involving the sulfonate and N-oxide groups. nih.govnih.gov This would be crucial for understanding its solid-state behavior and designing crystal engineering or co-crystallization studies.

Density Functional Theory (DFT) Calculations: Modern computational methods can model molecular orbitals, electrostatic potential maps, and vibrational frequencies with high accuracy. nih.gov Such studies can predict sites of electrophilic and nucleophilic attack, calculate pKa values, and rationalize spectroscopic observations, guiding further experimental work. chemrxiv.orgmdpi.com

Technique Potential Information Gained for this compound
X-ray Crystallography Precise bond lengths/angles, solid-state packing, hydrogen bonding networks. nih.gov
2D NMR Spectroscopy Unambiguous assignment of ¹H and ¹³C spectra, scalar coupling information. iranchembook.ir
Advanced Mass Spectrometry Exact mass for formula confirmation, fragmentation patterns for structural analysis. iranchembook.ir
DFT Calculations Electron density distribution, HOMO/LUMO energies, reaction pathway modeling. chemrxiv.orgnih.gov
FT-IR/Raman Spectroscopy Vibrational modes of functional groups (N-O, SO₃), comparison with computed spectra. researchgate.net

Innovative Applications in Diverse Chemical Fields

The unique bifunctional nature of this compound makes it a promising candidate for a variety of applications beyond its current role as a synthetic intermediate.

Homogeneous Catalysis: The combination of a metal-coordinating N-oxide and a water-solubilizing sulfonate group is highly desirable for ligands in aqueous-phase catalysis. chemrxiv.org Ruthenium catalysts bearing sulfonate groups have shown improved performance in water oxidation, suggesting that new catalysts based on this compound could be developed for a range of transformations, including oxidation, reduction, and cross-coupling reactions. chemrxiv.org

Materials Science: The zwitterionic character of the molecule (basic nitrogen and acidic sulfonate) suggests potential use in the synthesis of novel ionic liquids or as a monomer for functional polymers. Sulfonated polymers are widely used as ion-exchange resins and proton-conducting membranes. researchgate.net

Medicinal Chemistry and Agrochemicals: The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals. wikipedia.org The sulfonate group can improve the pharmacokinetic properties of a molecule, such as water solubility. Therefore, this compound could serve as a valuable building block for creating new biologically active compounds. Research has shown that pyridine derivatives can possess significant antimicrobial activity. nih.gov

Organocatalysis: Pyridine N-oxides themselves have been employed as effective organocatalysts. scripps.edu The electronic modifications imparted by the sulfonate group could tune the catalytic activity and selectivity, opening avenues for its use in new asymmetric transformations.

Q & A

Q. What are the recommended methods for synthesizing Pyridine-3-sulfonate 1-oxide, and how is purity assessed?

this compound can be synthesized via sulfonation of pyridine derivatives using sulfur trioxide (SO₃) complexes, such as the sulfur trioxide pyridine complex (≥45% SO₃ basis) . Purity assessment typically involves titration, UV spectroscopy, or FT-IR to confirm functional groups and detect impurities. For example, UV spectroscopy can identify absorbance peaks specific to sulfonate and N-oxide groups, while titration quantifies residual SO₃ .

Q. How should solubility and stability of this compound be evaluated for experimental reproducibility?

Solubility testing should follow protocols outlined in the IUPAC Solubility Data Series, which standardizes methods for measuring solubility in solvents like water, ethanol, or dimethyl sulfoxide (DMSO). Stability studies must account for peroxide formation under light or heat; periodic testing using iodide-starch paper or spectrophotometric assays is recommended to detect peroxides .

Q. What spectroscopic techniques are optimal for characterizing this compound?

FT-IR and NMR spectroscopy are critical. FT-IR identifies sulfonate (S=O, ~1350–1200 cm⁻¹) and N-oxide (N⁺–O⁻, ~1250 cm⁻¹) bonds. ¹H and ¹³C NMR provide structural confirmation, with deshielded pyridinium protons near δ 8.5–9.0 ppm .

Advanced Research Questions

Q. How can computational methods like DFT enhance experimental characterization of this compound?

Density Functional Theory (DFT) predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). For instance, DFT-calculated IR spectra can validate experimental FT-IR data, while NBO analysis elucidates charge distribution in the sulfonate group .

Q. What strategies resolve enantiomers of structurally related N-oxide compounds, and can they apply to Pyridine-3-sulfonate derivatives?

Chiral resolution of N-oxide derivatives (e.g., phospholene oxides) employs chiral auxiliaries like TADDOL derivatives. This method could adapt to this compound by introducing chiral ligands during synthesis or using enantioselective chromatography .

Q. How is 4-Nitroquinoline 1-oxide used as a carcinogenesis model, and what insights does it offer for this compound toxicity studies?

In rodent models, 4-Nitroquinoline 1-oxide induces oral squamous cell carcinoma via oxidative DNA damage. Similar protocols could assess this compound’s genotoxicity by monitoring 8-hydroxy-2’-deoxyguanosine (8-OHdG) levels or using comet assays .

Q. What are the regulatory and safety considerations for handling this compound in compliance with GHS?

Classify the compound under GHS based on its hazards (e.g., skin corrosion, reactivity). Use PPE (gloves, goggles) and store in sealed containers away from peroxidizing agents. Refer to IMDG/IATA guidelines for shipping as "Toxic solids, organic, n.o.s." (UN 2811) .

Methodological Notes

  • Contradictions in Data : While synthesis protocols vary (e.g., SO₃-pyridine vs. direct sulfonation), prioritize methods with ≥45% SO₃ yield for reproducibility .
  • Toxicology Models : Adapt protocols from 4-Nitroquinoline 1-oxide studies but validate endpoints specific to sulfonate derivatives .
  • Computational Validation : Cross-reference DFT results with experimental spectra to mitigate discrepancies in bond vibrational assignments .

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